Ethyl (2,3-dichloro-4-formylphenoxy)acetate

Catalog No.
S14421029
CAS No.
16861-23-7
M.F
C11H10Cl2O4
M. Wt
277.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2,3-dichloro-4-formylphenoxy)acetate

CAS Number

16861-23-7

Product Name

Ethyl (2,3-dichloro-4-formylphenoxy)acetate

IUPAC Name

ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3

InChI Key

IWZPFUFJILGFLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl

Ethyl (2,3-dichloro-4-formylphenoxy)acetate is an organic compound characterized by the molecular formula C11H10Cl2O4 and a molecular weight of approximately 277.1 g/mol. This compound is an ester derivative, notable for its dichlorophenyl and formyl substituents, which contribute to its chemical reactivity and potential biological activity. The presence of chlorine atoms in the phenoxy group enhances its lipophilicity, making it a candidate for various applications in medicinal chemistry and agrochemicals .

Typical of esters and aromatic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield the corresponding acid (2,3-dichloro-4-formylphenoxy)acetic acid and ethanol.
  • Nucleophilic Substitution: The electrophilic carbonyl carbon in the formyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride, converting it into ethyl (2,3-dichloro-4-hydroxyphenoxy)acetate.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Synthesis of ethyl (2,3-dichloro-4-formylphenoxy)acetate can be achieved through several methods:

  • Esterification: Reacting 2,3-dichloro-4-formylphenol with ethyl acetate in the presence of an acid catalyst.
  • Acylation: Using acetic anhydride to acylate 2,3-dichloro-4-hydroxyphenol followed by esterification with ethanol.
  • Direct Chlorination: Chlorination of phenolic precursors followed by formylation using formic acid or other formylating agents.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system .

Ethyl (2,3-dichloro-4-formylphenoxy)acetate finds potential applications in:

  • Medicinal Chemistry: As a precursor for developing pharmaceuticals due to its unique functional groups that may interact with biological targets.
  • Agrochemicals: Its structural characteristics make it suitable for use in herbicides or fungicides.
  • Material Science: Potential use in synthesizing polymers or coatings where chlorinated compounds are advantageous for their chemical stability.

Several compounds share structural similarities with ethyl (2,3-dichloro-4-formylphenoxy)acetate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetateC11H10Cl2O4Contains a different chlorination pattern on the phenolic ringMay exhibit different biological activities due to structural variations
Ethyl 2-(4-chlorophenoxy)acetateC10H11ClO3Lacks dichlorination but maintains similar ester functionalitySimpler structure may lead to different reactivity profiles
Ethyl 2-(3-chlorophenoxy)acetateC10H11ClO3Similar ester characteristics but with only one chlorine substituentMay have reduced bioactivity compared to dichlorinated counterparts

These comparisons illustrate how variations in chlorine substitution and functional groups influence the chemical behavior and potential applications of these compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

275.9956142 g/mol

Monoisotopic Mass

275.9956142 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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